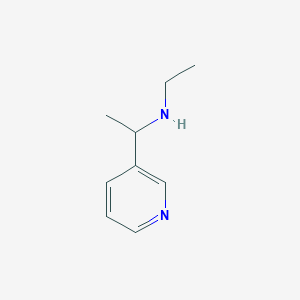

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNOPKLVHKNERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562278 | |

| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-54-3 | |

| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Introduction

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a secondary amine featuring a chiral center and a pyridine moiety. This structural combination makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule.[1] The ethylamine side chain provides a basic nitrogen center, a common feature in many biologically active compounds for interacting with acidic residues in protein targets.

This guide serves as a comprehensive technical resource for scientists and researchers, providing an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. The information presented herein is synthesized from established chemical principles and data from structurally analogous compounds, offering predictive insights and practical methodologies for laboratory work.

Physicochemical and Spectroscopic Profile

The precise experimental data for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is not extensively published. However, a robust profile can be predicted based on its structure and data from closely related analogues.

Core Properties

The fundamental identifiers and calculated properties of the molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | N-ethyl-1-(pyridin-3-yl)ethan-1-amine | - |

| CAS Number | 130343-04-3 | [2] |

| Molecular Formula | C₉H₁₄N₂ | |

| Molecular Weight | 150.22 g/mol | |

| SMILES | CCNC(C)c1cccnc1 | - |

| Physical Form | Predicted to be a liquid or low-melting solid at room temp. | - |

| pKa (Predicted) | ~9.0 (for the secondary amine) | Inferred from similar amines |

Predicted Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. The following data is predicted based on its functional groups and structural motifs.

Caption: Structure of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

2.2.1 Infrared (IR) Spectroscopy As a secondary amine, the IR spectrum is expected to show a single, moderately sharp N-H stretching band.[3]

-

N-H Stretch: A single band in the region of 3350–3310 cm⁻¹. The absence of a second band in this region distinguishes it from a primary amine.[3]

-

C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹ for the ethyl and methyl groups.

-

C-H Stretch (sp²): Bands above 3000 cm⁻¹ for the aromatic pyridine ring.

-

N-H Bend: A potential weak absorption around 1600-1500 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations typically appear in the 1600–1450 cm⁻¹ region.

-

C-N Stretch: Aliphatic C-N stretching will produce a medium to weak band between 1250–1020 cm⁻¹.[4]

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides the most definitive structural information.

-

¹H NMR:

-

Pyridine Protons (4H): Complex multiplet signals expected in the aromatic region (δ 7.0–8.5 ppm).

-

CH-N (1H): A quartet, deshielded by both the nitrogen and the pyridine ring (δ ~3.5-4.0 ppm).

-

N-CH₂-CH₃ (2H): A quartet (δ ~2.5-3.0 ppm), deshielded by the nitrogen atom.[4]

-

CH(C)-CH₃ (3H): A doublet, coupled to the CH-N proton (δ ~1.3-1.5 ppm).

-

N-CH₂-CH₃ (3H): A triplet, coupled to the N-CH₂ protons (δ ~1.0-1.2 ppm).

-

N-H (1H): A broad singlet with a variable chemical shift (δ ~0.5-5.0 ppm) that will disappear upon D₂O exchange.[4]

-

-

¹³C NMR:

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ ~120–150 ppm).

-

C-N (Chiral Center): Signal expected in the δ 50–65 ppm range.

-

N-CH₂: Signal expected in the δ 40–50 ppm range.

-

CH(C)-CH₃: Signal expected in the δ 15–25 ppm range.

-

N-CH₂-CH₃: Signal expected in the δ 10–20 ppm range.

-

2.2.3 Mass Spectrometry (MS) In accordance with the nitrogen rule, the molecule has an even molecular weight due to the presence of two nitrogen atoms.

-

Molecular Ion (M⁺): A peak at m/z = 150.

-

Major Fragmentation Pathways:

-

Alpha-cleavage is expected to be a dominant pathway. Loss of the methyl group adjacent to the chiral center would yield a stable iminium ion at m/z = 135.

-

Loss of the ethyl group from the nitrogen would result in a fragment at m/z = 121.

-

Synthesis and Purification

A robust and reliable method for synthesizing N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is through the reductive amination of 3-acetylpyridine with ethylamine. This approach is widely used for amine synthesis due to its high efficiency and the availability of starting materials.

Proposed Synthetic Protocol: Reductive Amination

This protocol is designed as a self-validating system, where successful imine formation followed by reduction provides strong evidence for the formation of the target compound.

Caption: Workflow for the synthesis via reductive amination.

Methodology:

-

Imine Formation: To a solution of 3-acetylpyridine (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.1 eq, typically as a solution in a solvent like THF or ethanol). Stir the mixture at room temperature for 1-2 hours. The causality here is that the nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal, which then dehydrates to the corresponding imine intermediate.

-

Reduction: To the solution containing the imine, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. NaBH(OAc)₃ is chosen as the reducing agent because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine, minimizing side reactions.[5]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Aqueous Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture should be stirred until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Stability

The reactivity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is governed by its two primary functional groups: the secondary amine and the pyridine ring.

Basicity and Nucleophilicity

The secondary amine nitrogen possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a Lewis base (nucleophile).

-

As a Base: It will readily react with acids to form an ammonium salt. This property is crucial for its handling and potential formulation as a hydrochloride salt for improved solubility and stability.[6]

-

As a Nucleophile: The amine can participate in a variety of nucleophilic substitution and addition reactions. It can react with electrophiles such as alkyl halides (leading to quaternary ammonium salts), acid chlorides (forming amides), and sulfonyl chlorides (forming sulfonamides).[7] Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups.[8]

Reactions at the Pyridine Ring

The pyridine nitrogen is less basic than the secondary amine nitrogen. However, it can still be protonated under strongly acidic conditions and can act as a ligand to coordinate with metal ions. The pyridine ring itself can undergo electrophilic aromatic substitution, but it is significantly deactivated compared to benzene.

Stability and Storage

Like many amines, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is susceptible to oxidation over time.

-

Storage: It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[5]

-

Incompatibilities: It should be kept away from strong oxidizing agents and strong acids.[9]

Relevance in Drug Discovery and Development

The pyridine-ethylamine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[1]

Caption: The core scaffold and its link to potential therapeutic areas.

-

As a Building Block: This molecule serves as a valuable chiral building block for creating more complex drug candidates. The secondary amine provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).

-

Kinase Inhibition: Structurally related N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy.[10] This suggests that derivatives of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine could be explored for similar activities.

-

Antimicrobial Agents: Pyridine derivatives, including amides formed from precursor amines, have demonstrated significant antibacterial activity against various gram-positive and gram-negative bacteria.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is not widely available, data from analogous pyridine-based amines indicates that it should be handled as a hazardous substance.[12]

Hazard Identification

| Hazard Class | Description | Precaution |

| Acute Toxicity | May be toxic if swallowed.[5] | Do not ingest. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[12] | Wear protective gloves and clothing. |

| Eye Damage | Causes serious eye damage.[12] | Wear safety glasses or a face shield. |

Safe Handling Protocol

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: Dispense the chemical carefully, avoiding the creation of aerosols or dust.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal. Do not flush to the sewer.[9]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

-

References

-

N-ethyl-1-(pyridin-3-ylmethyl)piperidin-4-amine - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Characterization and pharmacological evaluation of new pyridine analogs. (n.d.). National Center for Biotechnology Information. [Link]

-

2-(Pyridin-3-yl)ethan-1-amine. (n.d.). PubChem. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2022). RSC Publishing. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). Indian Journal of Pharmaceutical Sciences. [Link]

-

IR: amines. (n.d.). University of Colorado Boulder. [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2023). MDPI. [Link]

-

Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2023). MDPI. [Link]

-

(R)-1-(Pyridin-3-yl)ethanamine. (n.d.). PubChem. [Link]

-

20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts. [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).

-

1-(Pyridin-2-yl)ethan-1-amine. (n.d.). PubChem. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024, August 6). Indian Journal of Pharmaceutical Sciences. [Link]

-

Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. [Link]

-

N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. (2013). Acta Crystallographica Section E. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]

- 6. N-ethyl-1-(pyridin-4-yl)ethan-1-amine dihydrochloride 97% | CAS: 1334146-92-7 | AChemBlock [achemblock.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fishersci.com [fishersci.com]

- 10. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Characterization and pharmacological evaluation of new pyridine analogs - Arabian Journal of Chemistry [arabjchem.org]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a key intermediate in pharmaceutical development. The primary focus is on the robust and widely applicable method of reductive amination, detailing the reaction mechanism, optimization of experimental parameters, and a step-by-step protocol. Alternative synthetic strategies are also discussed and compared, offering researchers and drug development professionals a comprehensive understanding of the available methodologies. This document is intended to serve as a practical resource, grounded in established chemical principles and supported by authoritative references, to facilitate the efficient and reliable synthesis of this important compound.

Introduction: Significance and Synthetic Overview

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a crucial building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Notably, it is a precursor to Metyrapone, a diagnostic agent used to assess hypothalamic-pituitary function and an inhibitor of steroid 11β-hydroxylase.[1][2] The efficient and scalable synthesis of this amine is therefore of significant interest to the pharmaceutical industry.

The core synthetic challenge lies in the selective formation of the C-N bond between the ethylamino group and the chiral center attached to the pyridine ring. This guide will primarily focus on the most prevalent and efficient method for achieving this transformation: reductive amination .[3][4] This powerful one-pot reaction combines a carbonyl compound (3-acetylpyridine) and an amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the desired amine.[5][6]

We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters that govern its success, and provide a detailed experimental protocol. Furthermore, we will present a comparative analysis of alternative synthetic routes, equipping the reader with a broad perspective on the synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

Primary Synthesis Pathway: Reductive Amination of 3-Acetylpyridine

Reductive amination stands out as the most common and efficient method for preparing N-Ethyl-1-(pyridin-3-yl)ethan-1-amine due to its operational simplicity, high yields, and wide functional group tolerance.[7] The overall transformation involves the reaction of 3-acetylpyridine with ethylamine in the presence of a suitable reducing agent.

Mechanistic Insights

The reductive amination process proceeds through two key sequential steps that can often be performed in a single reaction vessel:[3][8]

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the ethylamine on the carbonyl carbon of 3-acetylpyridine. This is typically acid-catalyzed to enhance the electrophilicity of the carbonyl group. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, specifically an imine (N-(1-(pyridin-3-yl)ethylidene)ethanamine). The equilibrium of this step is driven towards the imine by the removal of water.[3]

-

Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product. This reduction is achieved by a hydride-based reducing agent.

Key Experimental Parameters and Reagent Selection

The success of the reductive amination hinges on the careful selection of reagents and reaction conditions.

| Parameter | Recommended Choice(s) | Rationale & Causality |

| Starting Materials | 3-Acetylpyridine, Ethylamine | Readily available and fundamental precursors for the target molecule.[9] |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd, Pt) | NaBH₃CN is a preferred reagent as it is selective for the reduction of the iminium ion over the starting ketone, allowing for a one-pot procedure.[10][11] NaBH(OAc)₃ is a milder and often safer alternative to NaBH₃CN.[5] Catalytic hydrogenation is a greener option but may require more specialized equipment.[12] |

| Solvent | Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF) | Protic solvents like methanol can facilitate imine formation. Aprotic solvents like DCM and THF are also effective. The choice depends on the specific reducing agent and desired reaction temperature. |

| pH | Weakly acidic (pH 4-6) | Acid catalysis is crucial for imine formation. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A weakly acidic environment represents the optimal balance.[3] |

| Temperature | Room temperature to gentle reflux | The reaction is typically conducted at room temperature for convenience. Gentle heating can be employed to accelerate the reaction rate if necessary. |

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

-

3-Acetylpyridine

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylpyridine (1.0 eq) in methanol.

-

Amine Addition: To the stirred solution, add ethylamine (1.1-1.5 eq).

-

pH Adjustment: Carefully add glacial acetic acid dropwise to adjust the pH of the reaction mixture to approximately 5-6 (monitor with pH paper).

-

Reducing Agent Addition: In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude N-Ethyl-1-(pyridin-3-yl)ethan-1-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Alternative Synthesis Pathways

While reductive amination is the predominant method, other synthetic strategies can be employed.

Catalytic Amination

Catalytic amination offers a greener and more atom-economical approach to N-alkylation.[7] This method can involve the direct reaction of 3-acetylpyridine with ethylamine and hydrogen gas in the presence of a metal catalyst (e.g., palladium, nickel, or iridium).[13][14]

Advantages:

-

High atom economy, with water as the only byproduct.

-

Avoids the use of stoichiometric hydride reagents.

Disadvantages:

-

May require high pressures and temperatures.

-

Catalyst can be expensive and may require screening for optimal activity.

Alkylation of 1-(Pyridin-3-yl)ethan-1-amine

Another approach involves the initial synthesis of 1-(pyridin-3-yl)ethan-1-amine followed by N-alkylation with an ethylating agent. The primary amine can be synthesized via the reduction of 3-acetylpyridine oxime or by other established methods. The subsequent alkylation can be achieved using ethyl halides or other electrophilic ethyl sources.

Advantages:

-

Modular approach that allows for the synthesis of various N-substituted analogs.

Disadvantages:

-

Longer synthetic sequence.

-

Risk of over-alkylation to form the tertiary amine.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Features | Advantages | Disadvantages |

| Reductive Amination | One-pot reaction of a ketone and an amine with a reducing agent.[3] | High yields, operational simplicity, wide substrate scope. | Use of stoichiometric and potentially toxic hydride reagents. |

| Catalytic Amination | Direct reaction with H₂ and a metal catalyst.[7] | High atom economy, environmentally friendly. | Requires specialized equipment (hydrogenator), catalyst optimization may be needed. |

| Alkylation of Primary Amine | Two-step process: synthesis of the primary amine followed by N-alkylation. | Modular, allows for diversification. | Longer route, potential for over-alkylation. |

Conclusion

The synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is most effectively and commonly achieved through the reductive amination of 3-acetylpyridine with ethylamine. This method offers a reliable and high-yielding pathway that is amenable to various scales of production. The choice of reducing agent, particularly sodium cyanoborohydride, allows for a convenient one-pot procedure. While alternative methods such as catalytic amination present greener options, reductive amination remains the workhorse for this transformation in many research and development settings due to its versatility and well-established protocols. This guide provides the necessary technical details and theoretical background to enable researchers to successfully synthesize this valuable pharmaceutical intermediate.

References

-

Lund, E. J. (1983). Synthesis of radioiodinated metyrapone--a potential adrenal imaging agent. International Journal of Applied Radiation and Isotopes, 34(6), 907-14. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

-

Chemistry LibreTexts. (2019). 22.4: Synthesis of Amines. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. [Link]

-

PubMed. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. [Link]

-

ResearchGate. (n.d.). N-Alkyl Amine Synthesis by Catalytic Alcohol Amination. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-Methyl-N-[2-(3-pyridyl)ethyl]amine. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. [Link]

-

ResearchGate. (n.d.). Steroid synthesis pathway. Metyrapone acts by blocking the conversion of 11-deoxycortisol to cortisol by P450c11 (11β hydroxylase). [Link]

-

RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. [Link]

-

Drugs.com. (2025). MetyraPONE Monograph for Professionals. [Link]

-

PubChem - NIH. (n.d.). Metyrapone. [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

-

Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1643-1652. [Link]

-

YouTube. (2011). Reductive Amination: Mechanism & Examples. [Link]

-

PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)

-

MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

-

ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]

-

CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

-

Chemistry LibreTexts. (2024). 24.6 Synthesis of Amines. [Link]

-

PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. [Link]

-

ResearchGate. (n.d.). N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metyrapone | C14H14N2O | CID 4174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. guidechem.com [guidechem.com]

- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine (CAS 5746-54-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, bearing the CAS number 5746-54-3, is a pyridine derivative of interest in medicinal chemistry and drug discovery. The pyridine moiety is a common scaffold in numerous pharmacologically active compounds, suggesting the potential for this molecule to interact with various biological targets. This technical guide provides a comprehensive overview of the available information on N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, including its chemical identity and a proposed synthetic route. It is important to note that, at the time of this writing, detailed experimental data on the physicochemical properties, pharmacological profile, and analytical methods for this specific compound are limited in publicly accessible scientific literature. This guide, therefore, also incorporates theoretical considerations and data from analogous structures to provide a predictive context for its potential characteristics and applications.

Chemical Identity and Physicochemical Properties

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a secondary amine featuring a pyridine ring connected to an ethylamino ethyl group.

Table 1: Chemical and Physical Properties of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

| Property | Value | Source |

| CAS Number | 5746-54-3 | [1] |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| IUPAC Name | N-Ethyl-1-(pyridin-3-yl)ethanamine | |

| Canonical SMILES | CCNCC(C)c1cccnc1 | |

| Physical State | Not experimentally determined (predicted to be a liquid at STP) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available (predicted to be soluble in water and polar organic solvents) | |

| pKa | No data available (predicted basicity due to the amine and pyridine nitrogen atoms) |

Note: The lack of experimentally determined physicochemical data necessitates reliance on computational predictions and comparison with structurally similar compounds. For instance, the presence of the amine and pyridine groups suggests that the compound will exhibit basic properties and is likely to be soluble in aqueous acidic solutions.

Synthesis and Manufacturing

A logical synthetic approach would involve the reaction of 3-acetylpyridine with ethylamine in the presence of a suitable reducing agent.

Proposed Synthetic Pathway: Reductive Amination

Sources

Spectroscopic Data for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Technical Guide

Introduction

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a substituted pyridine derivative, holds significant interest within contemporary drug discovery and development programs. Its structural motif, combining a pyridine ring with a chiral ethylamine side chain, is a key pharmacophore in a variety of biologically active compounds. A comprehensive understanding of its spectroscopic properties is paramount for researchers in confirming molecular identity, elucidating structure, and ensuring purity during synthesis and screening.

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, covering Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The insights presented herein are synthesized from established principles of spectroscopic interpretation and data from analogous chemical structures, offering a robust predictive framework for scientists engaged in its study. This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine features several key functional groups and structural elements that give rise to characteristic spectroscopic signals.

Technical Guide: Physicochemical and Structural Characterization of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Abstract

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a substituted pyridine derivative of interest as a potential building block in synthetic and medicinal chemistry. Its structure, featuring a chiral center and both aromatic and aliphatic amine functionalities, makes it a versatile scaffold for generating novel molecular entities. This guide provides a detailed summary of its core physicochemical properties, including its molecular formula and weight, and presents a conceptual framework for its empirical characterization via mass spectrometry.

Chemical Identity and Properties

The fundamental characteristics of a compound are critical for its application in research and development, dictating everything from reaction stoichiometry to analytical method development. N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a constitutional isomer of other related compounds, such as N-Ethylpyridine-2-ethylamine.[1] While each isomer possesses unique structural and biological properties, they share the same molecular formula and weight.

The molecular formula is derived by identifying and counting each constituent atom. The structure consists of a pyridinyl ring, an ethyl group, and an ethylamino group attached to a central chiral carbon.

-

Pyridine Ring: C₅H₄N

-

Ethylamino Side Chain: -CH(CH₃)NH(CH₂CH₃)

-

Total Carbon Atoms: 5 (ring) + 1 (methine) + 1 (methyl on methine) + 2 (ethyl on amine) = 9

-

Total Hydrogen Atoms: 4 (ring) + 1 (methine) + 3 (methyl on methine) + 1 (amine) + 2 (methylene on ethyl) + 3 (methyl on ethyl) = 14

-

Total Nitrogen Atoms: 1 (ring) + 1 (amine) = 2

This summation yields the definitive molecular formula and allows for the precise calculation of the molecular weight, a critical parameter for all quantitative applications.

Data Summary Table

| Identifier | Value | Source |

| Systematic Name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | - |

| Molecular Formula | C₉H₁₄N₂ | Inferred from structure[1] |

| Average Molecular Weight | 150.22 g/mol | Inferred from isomeric data[1] |

| Monoisotopic Mass | 150.1157 Da | Inferred from isomeric data[1] |

| Parent Compound CAS | 56129-55-6 (for 1-(Pyridin-3-yl)ethanamine) | [2][3] |

Structural Elucidation

Visualizing the molecular structure is essential for understanding its chemical reactivity and potential for intermolecular interactions. The diagram below illustrates the two-dimensional connectivity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

Caption: Figure 1: 2D schematic of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

Conceptual Protocol: Identity Confirmation by LC-MS

For drug development professionals, confirming the identity and purity of a synthesized compound is a non-negotiable step. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose. The causality behind this choice is its ability to separate the analyte from impurities (LC) and provide a highly specific mass-to-charge ratio (MS) that acts as a molecular fingerprint.

Step-by-Step Workflow

-

Sample Preparation:

-

Accurately weigh ~1 mg of the synthesized compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of 1 µg/mL. The rationale is to avoid detector saturation and ensure optimal ionization.

-

-

Liquid Chromatography (LC) Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This stationary phase is chosen for its versatility in retaining moderately polar compounds like the target analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting protonation of the analyte for positive ion mode detection.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. This gradient ensures elution of compounds with varying polarities.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electrospray Ionization Positive (ESI+). The two nitrogen atoms in the molecule are basic and readily accept a proton, making ESI+ the logical choice for high sensitivity.

-

Mass Range: Scan from m/z 50 to 500. This range comfortably includes the expected protonated molecule.

-

Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺. Given the monoisotopic mass of 150.1157 Da, the expected m/z would be 151.1235.

-

-

Data Analysis (Self-Validating System):

-

Trustworthiness Check 1: Extract the ion chromatogram for m/z 151.12. A sharp peak should appear at a specific retention time.

-

Trustworthiness Check 2: Examine the mass spectrum corresponding to that peak. It must show a dominant peak at m/z 151.12.

-

Trustworthiness Check 3: The presence of the peak at the correct m/z confirms the molecular weight. The single, sharp chromatographic peak is a preliminary indicator of purity.

-

Workflow Diagram

Caption: Figure 2: A self-validating workflow for compound identity confirmation.

References

-

PubChem. (R)-1-(Pyridin-3-yl)ethanamine. National Institutes of Health. [Link]

-

PubChem. 2-(Pyridin-3-yl)ethan-1-amine. National Institutes of Health. [Link]

-

PubChem. N-Ethylpyridine-2-ethylamine. National Institutes of Health. [Link]

-

PubChem. 1-(Pyridin-2-yl)ethan-1-amine. National Institutes of Health. [Link]

-

RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

Sources

The Evolving Landscape of Neuromodulation: A Technical Guide to the Biological Activity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-3-yl-ethanamine scaffold is a privileged structural motif in medicinal chemistry, bearing a close resemblance to endogenous neurotransmitters and serving as a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its derivatives. With a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs), this document synthesizes the current understanding of their synthesis, in vitro and in vivo pharmacology, and structure-activity relationships. Detailed experimental protocols are provided to enable researchers to rigorously evaluate these compounds and unlock their therapeutic potential for a range of neurological and psychiatric disorders.

Introduction: The Significance of the Pyridin-3-yl-ethanamine Core

The pyridine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including many FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and pi-stacking interactions, coupled with its metabolic stability, makes it a highly versatile component in drug design.[2] The N-Ethyl-1-(pyridin-3-yl)ethan-1-amine framework, in particular, shares structural homology with nicotine, suggesting a strong potential for interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide array of physiological processes and are considered key therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4] This guide delves into the nuanced biological activities of this compound class, with a particular emphasis on their role as modulators of nAChR function.

Synthetic Pathways and Chiral Considerations

The synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives typically commences with the parent compound, 1-(pyridin-3-yl)ethan-1-amine. The introduction of the N-ethyl group can be achieved through standard alkylation procedures. A critical consideration in the synthesis is the chirality at the ethylamine carbon, as stereochemistry often plays a pivotal role in biological activity. Enantiomerically pure starting materials, such as (R)-1-(pyridin-3-yl)ethan-1-amine or (S)-1-(pyridin-3-yl)ethan-1-amine, are commercially available and can be utilized to produce stereospecific derivatives.[5][6][7]

A general synthetic approach involves the reductive amination of 3-acetylpyridine with ethylamine. For laboratory-scale synthesis, a more controlled approach starting from 1-(pyridin-3-yl)ethan-1-amine is often preferred.

Experimental Protocol: Synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

This protocol outlines a standard procedure for the N-ethylation of 1-(pyridin-3-yl)ethan-1-amine.

-

Dissolution: Dissolve 1-(pyridin-3-yl)ethan-1-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq), to the solution to act as an acid scavenger.

-

Alkylation: To the stirred solution, add ethyl iodide or ethyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

In Vitro Biological Activity: Probing the Interaction with Nicotinic Acetylcholine Receptors

The primary biological targets for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives are hypothesized to be the nicotinic acetylcholine receptors, given their structural similarity to nicotine. The diverse family of nAChRs, composed of various subunit combinations (e.g., α4β2, α7, α3β4), presents a rich landscape for subtype-selective ligand development.[4] In vitro assays are fundamental to characterizing the binding affinity and functional activity of these compounds at different nAChR subtypes.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor.[8] These assays typically involve the competition between the unlabeled test compound and a radiolabeled ligand for binding to receptors in a membrane preparation from cells expressing the target nAChR subtype or from brain tissue.[9][10]

Experimental Protocol: nAChR Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay.

-

Membrane Preparation: Prepare membranes from cells (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2 or α7) or from dissected brain regions rich in the target receptor (e.g., rat striatum for α4β2).[8] Homogenize the tissue or cells in an ice-cold buffer and pellet the membranes through high-speed centrifugation.[9][10]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]cytisine for α4β2 or [³H]methyllycaconitine for α7), and varying concentrations of the N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivative.[8]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium.[10]

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.[9][10]

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

Patch-Clamp Electrophysiology: Assessing Functional Activity

Patch-clamp electrophysiology is a powerful technique for directly measuring the functional effects of a compound on ion channel activity.[5][11] This method allows for the characterization of a compound as an agonist, antagonist, or allosteric modulator of nAChRs.[7]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the functional activity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives on nAChR-expressing cells.

-

Cell Culture: Culture cells (e.g., HEK293) stably expressing the nAChR subtype of interest on glass coverslips.

-

Electrode Preparation: Fabricate glass micropipettes with a resistance of 4-8 MΩ and fill them with an appropriate internal solution.

-

Seal Formation: Under microscopic guidance, form a high-resistance "giga-seal" between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.

-

Compound Application: Perfuse the cell with an external solution containing a known concentration of an nAChR agonist (e.g., acetylcholine or nicotine) to establish a baseline current. Subsequently, co-apply the agonist with the test compound to determine its effect on the agonist-evoked current.

-

Data Acquisition and Analysis: Record the ion currents using a patch-clamp amplifier and appropriate software. Analyze the data to determine if the compound potentiates (positive allosteric modulator), inhibits (antagonist or negative allosteric modulator), or directly activates (agonist) the receptor.[7]

In Vivo Pharmacology: Translating In Vitro Findings to Systemic Effects

In vivo studies are crucial for understanding the physiological and behavioral effects of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives in a whole-organism context. Animal models, typically rodents, are used to assess the potential therapeutic efficacy and side-effect profile of these compounds.

Animal Models for nAChR-Mediated Behaviors

Several well-established behavioral assays can be employed to investigate the in vivo effects of nAChR modulators.

-

Analgesia: The tail-flick and hot-plate tests are commonly used to assess the antinociceptive effects of nAChR agonists.[12][13]

-

Cognitive Enhancement: The novel object recognition and Morris water maze tasks can be used to evaluate the pro-cognitive effects of these compounds in models of cognitive impairment.

-

Anxiolytic and Antidepressant-like Effects: The elevated plus-maze and forced swim test can provide insights into the anxiolytic and antidepressant-like properties of the derivatives.

-

Nicotine-Related Behaviors: Conditioned place preference and self-administration paradigms are employed to study the potential of these compounds to modulate the rewarding effects of nicotine and their potential as smoking cessation aids.

Experimental Protocol: Mouse Tail-Flick Test for Antinociception

This protocol is a standard method for evaluating the analgesic effects of nAChR agonists.

-

Animal Acclimation: Acclimate male Swiss-Webster mice to the testing room for at least one hour before the experiment.

-

Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying a focused beam of light to the tail and recording the time to withdrawal.

-

Compound Administration: Administer the N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivative via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

-

Post-Treatment Measurement: At a predetermined time point after administration, re-measure the tail-flick latency.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal and determine the dose-response relationship for the compound.

Structure-Activity Relationships (SAR): Guiding Lead Optimization

Understanding the relationship between the chemical structure of the N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives and their biological activity is paramount for rational drug design. SAR studies involve systematically modifying the chemical structure and evaluating the impact on receptor affinity and functional activity.

Key areas for SAR exploration in this scaffold include:

-

N-Alkyl Substitution: Varying the length and branching of the N-alkyl group can influence potency and selectivity.

-

Stereochemistry: As previously mentioned, the stereochemistry at the ethylamine carbon is likely to have a significant impact on biological activity.

-

Pyridine Ring Substitution: The addition of substituents to the pyridine ring can modulate electronic properties and provide additional interaction points with the receptor.

-

Ethylamine Backbone Modification: Altering the length or rigidity of the ethylamine linker can impact the spatial orientation of the key pharmacophoric elements.

| Modification | Predicted Impact on nAChR Activity | Rationale |

| Increase N-alkyl chain length | May decrease potency due to steric hindrance in the binding pocket. | The nAChR binding pocket is spatially constrained. |

| (R)- vs. (S)-enantiomer | Likely to exhibit significant differences in potency and efficacy. | Stereospecific interactions with the chiral receptor environment. |

| Electron-withdrawing group on pyridine | May alter the pKa of the pyridine nitrogen, affecting hydrogen bonding.[3] | The pyridine nitrogen is a key hydrogen bond acceptor.[3] |

| Conformationally restricted analogs | Could enhance selectivity for specific nAChR subtypes.[1] | Different nAChR subtypes have distinct binding site topographies. |

Conclusion and Future Directions

The N-Ethyl-1-(pyridin-3-yl)ethan-1-amine scaffold represents a promising starting point for the development of novel modulators of nicotinic acetylcholine receptors. The synthetic accessibility and potential for diverse chemical modifications make this an attractive area for further investigation. Future research should focus on a comprehensive pharmacological characterization of a library of these derivatives at a panel of nAChR subtypes to elucidate their selectivity profiles. In vivo studies in relevant animal models of neurological and psychiatric disorders will be essential to validate their therapeutic potential. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of potent and selective ligands with favorable drug-like properties, ultimately paving the way for new therapeutic interventions.

References

- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors. Benchchem.

- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.

- BenchChem. (2025).

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Talley, T. T., et al. (2006). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 128(49), 15874–15883.

- Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(5), ENEURO.0292-17.2017.

- Hamouda, A. K., et al. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. The Journal of Pharmacology and Experimental Therapeutics, 373(1), 101–110.

- J&K Scientific. (n.d.). (R)-1-(Pyridin-3-yl)ethan-1-amine | 40154-75-4.

- Buccafusco, J. J., et al. (2012). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British Journal of Pharmacology, 168(4), 958–970.

- Sigma-Aldrich. (n.d.). (R)-1-(Pyridin-3-yl)ethanamine | 40154-75-4.

- Asiri, A. M., et al. (2021). Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. AVESİS.

- AbacipharmTech. (n.d.). (R)-1-(Pyridin-3-yl)ethanamine.

- Henderson, B. J., et al. (2016). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecular Pharmacology, 90(2), 118–126.

- Axol Bioscience. (n.d.). Whole-cell patch clamp recording of human iPSC-derived sensory neurons.

- Damaj, M. I., et al. (2012). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British Journal of Pharmacology, 168(4), 958–970.

- Eaton, J. B., et al. (2015). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(8), 1437–1446.

- Vitale, P., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.

- Carroll, F. I., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3′-(substituted Pyridinyl)-Deschloroepibatidine Analogs. Bioorganic & Medicinal Chemistry, 23(17), 5484–5495.

- Breining, S. R. (2004). Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Current Medicinal Chemistry, 11(8), 1043–1072.

- Carroll, F. I., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(17), 5484–5495.

- Papke, R. L., et al. (2000). N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices. The Journal of Pharmacology and Experimental Therapeutics, 294(1), 260–269.

- Cashin, A. L., et al. (2005). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 102(44), 15873–15878.

- Carroll, F. I., et al. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3′- (Substituted phenyl) Deschloroepibatidine Analogs. Journal of Medicinal Chemistry, 55(15), 6874–6885.

- De Amici, M., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813.

- Carotti, A., et al. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Current Medicinal Chemistry, 9(1), 1–20.

- Kellar, K. J., & Bencherif, M. (1999). Pharmacology of neuronal nicotinic acetylcholine recceptors: effects of acute and chronic nicotine. Nicotine & Tobacco Research, 1(Suppl 2), S117–S120.

- IJzerman, A. P., et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 26(4), 393–415.

- Lewis, L. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885–890.

- Bertrand, D., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. The Journal of Neuroscience, 16(24), 7837–7845.

- Franke, C., et al. (1995). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Neuroscience Letters, 196(1-2), 73–76.

- Verga, D., et al. (2015).

- Asiri, A. M., et al. (2008). Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology. Journal of Neuroscience Methods, 177(1), 142–148.

Sources

- 1. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of neuronal nicotinic acetylcholine recceptors: effects of acute and chronic nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3’- (Substituted phenyl) Deschloroepibatidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Strategic Integration of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Pyridine Moiety as a Privileged Scaffold and the Emergence of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone scaffold, prized for its ability to engage in a diverse array of non-covalent interactions with biological targets. Its nitrogen atom, capable of acting as a hydrogen bond acceptor and a basic center, along with the aromatic system's capacity for π-stacking and cation-π interactions, renders it a versatile component in the medicinal chemist's toolkit. This guide focuses on a specific, yet increasingly significant, pyridine-based building block: N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. We will delve into its synthesis, physicochemical properties, and strategic applications in medicinal chemistry, particularly in the design of kinase inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights into the utilization of this valuable synthetic intermediate.

Physicochemical Properties and Strategic Advantages

The unique structural attributes of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine confer several advantages in drug design. The presence of a basic secondary amine and a pyridine nitrogen provides two points for salt formation, which can be leveraged to modulate solubility and pharmacokinetic properties. The ethyl group offers a degree of lipophilicity and steric bulk that can be crucial for optimizing binding affinity and selectivity for a target protein.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | - |

| Molecular Weight | 150.22 g/mol | |

| CAS Number | 5746-54-3 | |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | ~220-222 °C (of precursor 3-acetylpyridine) | |

| Solubility | Soluble in water and common organic solvents |

Core Synthesis: Reductive Amination of 3-Acetylpyridine

The most direct and industrially scalable synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is achieved through the reductive amination of 3-acetylpyridine with ethylamine.[1][2][3] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for reductive amination.[2][3]

Materials:

-

3-Acetylpyridine (1.0 eq)

-

Ethylamine (2.0 M solution in THF, 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 3-acetylpyridine (1.0 eq) in DCM or DCE, add ethylamine (1.5 eq).

-

Add a catalytic amount of acetic acid to the reaction mixture to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent.

-

Slowly add the reducing agent slurry to the reaction mixture. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

Application in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

The pyridine scaffold is a well-established "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The N-Ethyl-1-(pyridin-3-yl)ethan-1-amine building block provides a ready-made fragment that can be strategically incorporated into kinase inhibitor designs to engage with this critical region.

Recent studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors have demonstrated the importance of the pyridin-3-yl moiety for potent inhibitory activity.[4] These analogues establish strong inhibitory interactions within the CDK2 active site.[4] The ethyl-amine portion of the building block can be further functionalized to extend into other pockets of the ATP-binding site, allowing for the optimization of potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on N-Ethyl-1-(pyridin-3-yl)ethan-1-amine are not extensively published, we can infer key relationships from related classes of kinase inhibitors.

-

Pyridine Nitrogen Position: The position of the nitrogen in the pyridine ring is critical for hinge binding. The 3-position allows for the correct geometry to form hydrogen bonds with the kinase hinge.

-

Ethyl Group: The ethyl group can occupy a small hydrophobic pocket near the hinge region, contributing to binding affinity. Modification of this group (e.g., to methyl, propyl, or cyclopropyl) can be used to fine-tune potency and selectivity.

-

Secondary Amine: The secondary amine serves as a key attachment point for further chemical elaboration. Acylation or alkylation of this amine allows for the introduction of larger substituents that can interact with the solvent-exposed region of the ATP-binding site, often impacting pharmacokinetic properties and selectivity.

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution: The basic nature of the two nitrogen atoms suggests that the compound will be protonated at physiological pH, which can influence its absorption and distribution characteristics. Generally, pyridine-containing molecules can exhibit good oral bioavailability.

Metabolism: Pyridine rings are generally metabolically stable. Potential sites of metabolism for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine would include N-dealkylation of the ethyl group and oxidation of the pyridine ring.

Excretion: The compound and its metabolites are likely to be excreted renally.

Toxicology: While no specific toxicity data is available for this building block, pyridine itself can exhibit toxicity at high doses. Therefore, as with any novel chemical entity, appropriate toxicological evaluation of any final drug candidate containing this moiety is essential. In silico ADME/Tox predictions can be a valuable tool in the early stages of drug design to flag potential liabilities.[5]

Case Study: Application in the Development of Novel Therapeutics

While a specific marketed drug containing the N-Ethyl-1-(pyridin-3-yl)ethan-1-amine fragment has not been identified in the public domain, numerous patents describe the use of closely related pyridin-3-yl derivatives in the development of novel therapeutics, particularly in the oncology space. For instance, patents for LPA1 receptor modulators and kinase inhibitors often feature the pyridin-3-yl core.[6] These patent applications underscore the value of this scaffold in generating novel intellectual property and developing next-generation targeted therapies.

Conclusion and Future Outlook

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via reductive amination and its inherent structural features make it an attractive starting point for the design of novel therapeutics, particularly kinase inhibitors. The strategic incorporation of this moiety allows for the crucial hinge-binding interactions necessary for potent kinase inhibition, while also providing a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. As the demand for novel, highly selective kinase inhibitors continues to grow, the importance of well-characterized and readily accessible building blocks like N-Ethyl-1-(pyridin-3-yl)ethan-1-amine will undoubtedly increase. Further elucidation of its specific ADME/Tox profile and its application in a wider range of biological targets will continue to expand its utility in the field of drug discovery.

References

-

Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

- Google Patents.

-

Alqahtani, S. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

-

The Science of Sensation. Understanding the Chemical Properties of 3-Acetylpyridine. [Link]

-

Chemistry LibreTexts. Reductive Amination. [Link]

-

Wikipedia. Reductive amination. [Link]

-

ACS Green Chemistry Institute. Reductive Amination. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

- 1. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - OAK Open Access Archive [oak.novartis.com]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 6. WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents [patents.google.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Novel Targets for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine Analogs

Abstract

The pyridinyl-ethylamine scaffold represents a privileged structure in medicinal chemistry, consistently appearing in compounds targeting a wide array of biological pathways. N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, as a core chemical entity, and its analogs, hold significant, yet largely untapped, therapeutic potential. This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate novel therapeutic targets for this chemical series. We will explore both established target classes for analogous structures and predictive methodologies for identifying novel targets for the core molecule. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and computational workflows.

Introduction: The Prominence of the Pyridinyl-ethylamine Scaffold in Drug Discovery

The pyridine ring is a bioisostere of the benzene ring, offering advantageous properties such as improved solubility and the ability to form hydrogen bonds, which can enhance interactions with biological targets.[1] This has made pyridine derivatives a focal point in the development of therapeutics for a range of conditions, including cancers, neurological disorders, and infectious diseases.[2] N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its analogs are part of this important class of compounds, serving as versatile building blocks in the synthesis of novel therapeutic agents.[3] While much of the existing research has focused on specific analogs, a systematic exploration of the potential targets for the core scaffold and its close derivatives is warranted to unlock its full therapeutic potential.

This guide will first delve into the known therapeutic avenues for analogs of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, focusing on key protein families and their associated signaling pathways. Subsequently, we will outline a comprehensive strategy for novel target identification, integrating computational prediction with robust experimental validation.

Established Therapeutic Target Classes for Pyridinyl-ethylamine Analogs

Several analogs of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine have been investigated, revealing a propensity to interact with specific classes of proteins, primarily kinases and transporters. Understanding these established targets provides a crucial starting point for exploring the therapeutic landscape of this chemical series.

Kinase Inhibitors in Oncology

Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The pyridine scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in a variety of hematological and solid tumors.[4] They are key regulators of cell survival, proliferation, and apoptosis.[5] The PIM kinase signaling pathway is primarily activated by the JAK/STAT pathway and exerts its effects by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD and cell cycle regulators like p21.[4][6]

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[7] Dysregulation of CDK2 activity is a common feature of many cancers.[8] CDK2 forms a complex with cyclin E to phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis.[9][10] Analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of CDK2, demonstrating the potential of the pyridinyl-ethylamine scaffold in targeting cell cycle machinery.

Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Inhibition of VEGFR2 signaling is a well-established anti-cancer strategy, as it can starve tumors of the blood supply they need to grow and metastasize.[11] The binding of VEGF-A to VEGFR2 triggers a signaling cascade involving PLCγ, PI3-kinase, and MAP kinases, ultimately leading to endothelial cell proliferation, migration, and survival.[12]

Neurotransmitter Transporter Inhibitors

The central nervous system (CNS) is another promising area for the therapeutic application of pyridinyl-ethylamine analogs. Their structural similarity to endogenous neurotransmitters suggests potential interactions with neurotransmitter transporters.

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[3] Inhibition of NET leads to increased levels of norepinephrine in the synapse, which can be beneficial in treating conditions like depression and ADHD.[13] The core structure of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine shares features with known NET inhibitors, making this transporter a high-priority target for investigation.[14]

A Framework for Novel Target Identification and Validation

While the known targets of analogs provide a valuable starting point, a comprehensive exploration of the therapeutic potential of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine requires a systematic approach to identifying novel targets. This framework integrates computational prediction with experimental validation.

In Silico Target Prediction

Computational methods are invaluable for generating initial hypotheses about potential protein targets, thereby focusing experimental efforts.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[15] By screening N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its virtual library of analogs against a database of protein structures (e.g., the Protein Data Bank), potential high-affinity binders can be identified.[16]

Protocol for Virtual Screening:

-

Ligand Preparation:

-

Generate 3D conformers of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its analogs.

-

Assign appropriate protonation states and partial charges.

-

-

Target Database Preparation:

-

Select a library of protein structures, focusing on those implicated in relevant disease areas (e.g., kinases, GPCRs, ion channels).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock, Glide) to dock each ligand into the binding site of each target protein.

-

Score the resulting poses based on binding affinity predictions.

-

-

Hit Selection:

-